Methyl 2-methyl-3-(methylthio)propionate
Description
However, the provided evidence primarily focuses on Methyl 3-(methylthio)propionate (CAS 13532-18-8, FEMA 2720), a closely related compound. This compound is characterized by a methylthio (-SCH₃) group at the third carbon and a methyl ester group. It is naturally occurring in pineapple varieties, such as Tainong No. 4 (622.49 µg·kg⁻¹) and French Polynesia pineapple (1,140 µg·kg⁻¹), contributing to fruity and tropical aroma profiles . Its structural analogs include ethyl esters, thiophene derivatives, and furan-containing sulfides, which differ in volatility, solubility, and sensory properties.
Properties
CAS No. |
80986-28-3 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
methyl 2-methyl-3-methylsulfanylpropanoate |
InChI |
InChI=1S/C6H12O2S/c1-5(4-9-3)6(7)8-2/h5H,4H2,1-3H3 |
InChI Key |
PGXGJIBNKHDXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key compounds structurally or functionally related to Methyl 3-(methylthio)propionate (MMTP):
Key Differences and Research Findings
a) Volatility and Flavor Impact
- MMTP (Methyl 3-(methylthio)propionate): Higher volatility due to its smaller molecular weight (134.19 g/mol) compared to its ethyl analog (148.22 g/mol). This makes MMTP more prominent in top-note fragrances and fresh fruit flavors. In Tainong No. 4 pineapple, MMTP concentrations (622.49 µg·kg⁻¹) exceed those of ethyl 3-(methylthio)propionate (78.06 µg·kg⁻¹), suggesting a stronger contribution to pineapple aroma .
- Ethyl 3-(methylthio)propionate : Larger ethyl group increases hydrophobicity, enhancing persistence in savory or cooked food flavors. Its grassy/cabbage-like aroma is less dominant in fruits but used in vegetable flavor formulations .
b) Natural Occurrence
- MMTP is abundant in pineapple cultivars, with French Polynesia pineapples containing up to 1,140 µg·kg⁻¹, nearly double that of Tainong No. 4 .
- Ethyl 3-(methylthio)propionate is rarely found in natural sources at significant levels, indicating synthetic origins for most commercial applications .
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